Glycinexylidide-d6
Overview
Description
Glycinexylidide-d6 is a deuterium-labeled derivative of glycinexylidide. It is a stable isotope-labeled compound used primarily in scientific research. The compound is known for its application in the study of pharmacokinetics and metabolic profiling due to the incorporation of deuterium, which provides a distinct mass difference useful in various analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycinexylidide-d6 involves the incorporation of deuterium into the glycinexylidide molecule. This is typically achieved through the use of deuterated reagents and solvents in the reaction process. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with 2,6-dimethylaniline.
Deuteration: The hydrogen atoms in 2,6-dimethylaniline are replaced with deuterium atoms using deuterated reagents.
Amidation: The deuterated 2,6-dimethylaniline is then reacted with glycine to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Glycinexylidide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Glycinexylidide-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new drugs and in quality control processes
Mechanism of Action
The mechanism of action of Glycinexylidide-d6 involves its role as a stable isotope-labeled compound. The deuterium atoms in the molecule provide a distinct mass difference, allowing for precise tracking and quantification in various analytical techniques. This makes it an invaluable tool in studying metabolic pathways and drug interactions .
Comparison with Similar Compounds
Similar Compounds
Glycinexylidide: The non-deuterated form of Glycinexylidide-d6.
Monoethylglycinexylidide: Another metabolite of lidocaine with similar applications.
N-ethylglycine: A related compound used in similar research applications
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly useful in studies requiring precise quantification and tracking of metabolic processes .
Properties
IUPAC Name |
2-amino-N-[2,6-bis(trideuteriomethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13)/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYVBZOSGGJWCW-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670088 | |
Record name | N-{2,6-Bis[(~2~H_3_)methyl]phenyl}glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217098-46-8 | |
Record name | N-{2,6-Bis[(~2~H_3_)methyl]phenyl}glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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